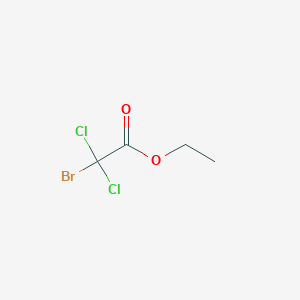

Ethyl 2-bromo-2,2-dichloroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-bromo-2,2-dichloroacetate is an organic compound with the molecular formula C4H5BrCl2O2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and chlorine atoms, making it a valuable reagent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2,2-dichloroacetate can be synthesized through the bromination of ethyl dichloroacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where ethyl dichloroacetate is mixed with bromine and a catalyst. The reaction mixture is then heated to the desired temperature to facilitate the bromination process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-bromo-2,2-dichloroacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.

Reduction: The compound can be reduced to form ethyl 2,2-dichloroacetate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines (RNH2) are commonly used.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Nucleophilic Substitution: Products include ethyl 2-hydroxy-2,2-dichloroacetate, ethyl 2-alkoxy-2,2-dichloroacetate, or ethyl 2-amino-2,2-dichloroacetate.

Elimination Reactions: Products include ethyl 2,2-dichloroacrylate or ethyl 2,2-dichloropropenoate.

Reduction: The major product is ethyl 2,2-dichloroacetate.

Aplicaciones Científicas De Investigación

Ethyl 2-bromo-2,2-dichloroacetate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.

Mecanismo De Acción

The mechanism of action of ethyl 2-bromo-2,2-dichloroacetate involves its reactivity with nucleophiles and bases. The presence of both bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparación Con Compuestos Similares

Ethyl 2-bromo-2,2-dichloroacetate can be compared with similar compounds such as:

Ethyl 2-chloro-2,2-difluoroacetate: This compound has similar reactivity but contains fluorine atoms instead of bromine and chlorine.

Ethyl 2-bromo-2,2-difluoroacetate: This compound contains bromine and fluorine atoms, offering different reactivity and applications.

Ethyl 2,2-dichloroacetate: This compound lacks the bromine atom, making it less reactive in certain substitution reactions.

The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which provides a distinct reactivity profile and makes it a versatile reagent in organic synthesis.

Actividad Biológica

Ethyl 2-bromo-2,2-dichloroacetate (EDCA) is a halogenated organic compound that has garnered attention in various fields of research due to its unique biological activities and potential applications. This article provides a comprehensive overview of the biological activity of EDCA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

EDCA is characterized by its molecular formula C5H6BrCl2O$$ and its structure features a bromo and dichloro substituent on the acetate moiety. The synthesis of EDCA typically involves the bromination of ethyl 2,2-dichloroacetate, followed by purification processes to yield the desired compound. The detailed synthetic route can be outlined as follows:

- Bromination : Ethyl 2,2-dichloroacetate is treated with bromine in a suitable solvent.

- Purification : The crude product is purified using techniques such as recrystallization or chromatography.

Mechanisms of Biological Activity

The biological activity of EDCA can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Antimicrobial Activity : EDCA exhibits significant antimicrobial properties against a range of bacterial strains. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.

- Cytotoxic Effects : In vitro studies have shown that EDCA induces apoptosis in cancer cell lines by activating caspase pathways and generating reactive oxygen species (ROS).

- Anti-inflammatory Properties : EDCA has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by demonstrated that EDCA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, as summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This table indicates that EDCA is particularly effective against Staphylococcus aureus, suggesting its potential use in treating infections caused by this pathogen.

Cytotoxicity Against Cancer Cells

In a separate investigation, the cytotoxic effects of EDCA were evaluated on various cancer cell lines, including HCT-116 (colon cancer) and A549 (lung cancer). The results are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15 |

| A549 | 20 |

These findings indicate that EDCA exhibits potent cytotoxicity, with lower IC50 values suggesting higher efficacy against these cancer cells.

Toxicological Considerations

Despite its promising biological activities, it is essential to consider the toxicological profile of EDCA. Research indicates potential hepatotoxicity at high concentrations, necessitating further studies to determine safe dosage levels for therapeutic applications .

Propiedades

IUPAC Name |

ethyl 2-bromo-2,2-dichloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrCl2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWOKTZWOKIZQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Cl)(Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrCl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600793 |

Source

|

| Record name | Ethyl bromo(dichloro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109926-11-6 |

Source

|

| Record name | Ethyl bromo(dichloro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.